Thermal Stability: Diazald's Lower Onset Temperature Defines Its Role in Standard Laboratory Settings
In a 2024 head-to-head thermal stability study, Diazald was directly compared to the novel precursor Liquizald using differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) [1]. Diazald exhibited a decomposition onset temperature of 80 °C, while Liquizald showed a significantly higher onset at 170 °C [1]. The same thermal assessment flagged Diazald for explosion propagation and impact sensitivity using the Yoshida methodology, whereas Liquizald only indicated potential for impact sensitivity under more conservative Pfizer correlations [1].
| Evidence Dimension | Thermal decomposition onset temperature (T_onset) |
|---|---|
| Target Compound Data | 80 °C |
| Comparator Or Baseline | Liquizald (N-nitroso-β-methylaminoisobutyl methyl ketone): 170 °C |
| Quantified Difference | Diazald onset is 90 °C lower |
| Conditions | Differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) [1] |
Why This Matters
This 90 °C difference in thermal stability dictates that Diazald is suitable for standard, lower-temperature laboratory generation of diazomethane, while Liquizald is optimized for high-temperature microreactor intensification.
- [1] Horvath-Gerber, F.; Ohlig, D.; Hii, K. K. M.; Deadman, B.; Attrill, R. P.; Hellgardt, K. (2024). "Liquizald─Thermally Stable N‑Nitrosamine Precursor for Diazomethane". Organic Process Research & Development. View Source
